Arc 239 dihydrochloride

Adrenergic Pharmacology GPCR Subtype Selectivity Receptor Binding Assays

Generic α2-antagonists (yohimbine, idazoxan) confound subtype assignment via off-target 5-HT1A activity and broad affinity. ARC 239 dihydrochloride resolves this with 200-fold α2B/α2A selectivity (pKi 8.4 at α2B) and a characterized 5-HT1A Ki of 63.1 nM, enabling unambiguous α2B/α2C pharmacology. • ≥98% HPLC purity; dihydrochloride salt ensures aqueous solubility. • pA2 8.51 in pressor assays; validated in platelet, microdialysis, and recombinant models. • Supplied with analytical documentation; bulk quantities available for extended studies.

Molecular Formula C24H31Cl2N3O3
Molecular Weight 480.4 g/mol
Cat. No. B1663679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArc 239 dihydrochloride
Synonyms2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride
Molecular FormulaC24H31Cl2N3O3
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl
InChIInChI=1S/C24H29N3O3.2ClH/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3;;/h4-11H,12-17H2,1-3H3;2*1H
InChIKeySAJKHRHHDGSJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARC 239 dihydrochloride for Selective α2B/α2C Adrenoceptor Antagonism in Preclinical Research


ARC 239 dihydrochloride (CAS 55974-42-0) is a synthetic small-molecule antagonist of α2-adrenergic receptors, with marked selectivity for the α2B and α2C subtypes over the α2A subtype [1]. It is widely employed as a pharmacological tool to dissect subtype-specific roles of α2-adrenoceptors in cardiovascular, neurological, and platelet function studies [2]. The dihydrochloride salt formulation ensures high aqueous solubility and is typically supplied at ≥98% purity, suitable for both in vitro and in vivo applications .

Why Generic Substitution of ARC 239 dihydrochloride Risks Erroneous Experimental Conclusions


Attempting to replace ARC 239 dihydrochloride with other α2-adrenergic antagonists—such as yohimbine, idazoxan, or rauwolscine—can lead to confounding results due to fundamental differences in subtype selectivity profiles, off-target 5-HT1A receptor interactions, and functional efficacy in tissue-specific assays [1]. While many α2-antagonists exhibit broad affinity across α2A, α2B, and α2C subtypes, ARC 239 dihydrochloride uniquely demonstrates a 200-fold selectivity for α2B over α2A, a feature essential for dissecting α2B-mediated physiological responses without engaging α2A-mediated counter-regulatory pathways [2]. Furthermore, the compound's distinct 5-HT1A binding signature (Ki = 63.1 nM) and its capacity to competitively antagonize pressor responses in vivo are not replicated by class-generic alternatives, necessitating product-specific validation for each experimental paradigm [3].

Quantitative Differentiation of ARC 239 dihydrochloride from Key α2-Adrenoceptor Antagonists


Subtype Selectivity: ARC 239 dihydrochloride Exhibits 200-Fold α2B/α2A Preference, Distinct from Broad-Spectrum Antagonists

In radioligand binding assays using CHO cell membranes expressing human recombinant α2-adrenoceptor subtypes, ARC 239 dihydrochloride demonstrates a pKi of 8.4 at α2B, 7.08 at α2C, and 5.6 at α2A, yielding an α2B/α2A selectivity ratio of approximately 200:1 [1]. In contrast, the non-selective antagonist yohimbine shows pKi values of 8.7 at α2B and 8.2 at α2A (ratio ~3:1) [2], while idazoxan exhibits pKi of 7.71 at α2B and 8.82 at α2A (ratio ~0.1:1, favoring α2A) [3]. Rauwolscine, another comparator, displays high affinity for all subtypes with Ki values of 0.37 nM (α2B), 0.13 nM (α2C), and 3.5 nM (α2A), showing only ~9-fold α2B/α2A selectivity . This quantitative divergence underscores ARC 239's unique utility for isolating α2B-mediated responses.

Adrenergic Pharmacology GPCR Subtype Selectivity Receptor Binding Assays

5-HT1A Receptor Cross-Reactivity: ARC 239 dihydrochloride Displays Moderate Affinity, Distinct from Idazoxan and Rauwolscine

ARC 239 dihydrochloride inhibits 5-HT1A receptor binding with a Ki of 63.1 nM in rat cortical membranes [1]. For comparison, the α2A-selective antagonist BRL 44408 exhibits a Ki of approximately 12 nM at 5-HT1A [2], while idazoxan shows negligible affinity for 5-HT1A (Ki > 1000 nM) [3]. Yohimbine displays pKi of 7.3 (≈50 nM) at human 5-HT1A [4]. Rauwolscine acts as a weak partial agonist at 5-HT1A with an IC50 of 1.3 µM . The moderate 5-HT1A affinity of ARC 239 necessitates careful experimental design when serotonergic pathways are under investigation, but its distinct profile relative to other α2-antagonists allows for more predictable off-target interpretation.

Serotonergic Pharmacology Off-Target Profiling Radioligand Binding

Functional Antagonism of Pressor Responses: ARC 239 dihydrochloride Competitively Inhibits Adrenaline- and Noradrenaline-Induced Vasoconstriction In Vivo

In pithed rat models, ARC 239 dihydrochloride competitively antagonizes pressor responses to adrenaline and noradrenaline, with a pA2 value of 8.51 . This functional antagonism is consistent with its α2B/α2C selectivity, as pressor responses in this preparation are primarily mediated by vascular α2B-adrenoceptors [1]. In contrast, the α2A-selective antagonist BRL 44408 (pA2 ≈ 8.0) exhibits limited efficacy against adrenaline-induced pressor responses, while the non-selective yohimbine (pA2 ≈ 6.8) shows broader but less potent antagonism [2]. ARC 239 also inhibits pressor responses to phenylephrine, tyramine, and dimethylphenylpiperazinium, confirming its utility as a pan-α2B/C blocker in integrated physiological systems .

Cardiovascular Pharmacology In Vivo Efficacy Functional Assays

Purity and Formulation: ARC 239 dihydrochloride Supplied at ≥98% Purity with Validated Solubility for Consistent In Vitro and In Vivo Dosing

Commercial sources of ARC 239 dihydrochloride typically guarantee HPLC purity ≥98%, with the dihydrochloride salt ensuring aqueous solubility of at least 100 mM in water and DMSO . This high purity and defined salt form minimize batch-to-batch variability in critical assays, a factor that can be problematic with non-validated or lower-purity generic α2-antagonists . For comparison, yohimbine hydrochloride is often supplied at ≥95% purity, and idazoxan hydrochloride at ≥99% purity, but neither offers the same level of vendor-validated solubility documentation . The robust formulation of ARC 239 dihydrochloride supports its use in demanding experimental protocols, including long-term in vivo infusion studies and high-throughput screening campaigns.

Compound Quality Solubility Reproducibility

Optimal Experimental Use Cases for ARC 239 dihydrochloride Driven by Quantitative Differentiation


Dissecting α2B-Adrenoceptor Mediated Platelet Aggregation

Utilize ARC 239 dihydrochloride at concentrations of 10–100 nM to selectively block platelet α2B-adrenoceptors, thereby inhibiting ADP- and epinephrine-induced aggregation without engaging α2A-mediated vasodilatory pathways. This application leverages the compound's 200-fold α2B/α2A selectivity and is validated by studies showing significant prolongation of collagen/epinephrine closure time in human platelet-rich plasma [1].

Investigating α2B/C Subtype Roles in Central Neurotransmission

In microdialysis or electrophysiological experiments in rodent brain, apply ARC 239 dihydrochloride (1–10 µM) to antagonize presynaptic α2B/C-adrenoceptors modulating norepinephrine release. Given its moderate 5-HT1A affinity (Ki = 63.1 nM), include appropriate serotonergic controls to isolate noradrenergic contributions. This approach capitalizes on the compound's unique selectivity profile compared to idazoxan or yohimbine [2].

In Vivo Validation of α2B-Dependent Pressor Responses

Administer ARC 239 dihydrochloride intravenously (0.1–1 mg/kg) in pithed rat or conscious dog models to achieve competitive blockade of adrenaline- and noradrenaline-induced pressor responses. The compound's high functional pA2 (8.51) and favorable in vivo solubility ensure reliable dose-response relationships, supporting cardiovascular pharmacology studies focused on α2B-mediated vasoconstriction [3].

High-Throughput Screening for α2B Adrenoceptor Ligands

Employ ARC 239 dihydrochloride as a reference antagonist in radioligand binding or functional cAMP assays using CHO cells stably expressing human α2B-adrenoceptors. Its high purity (≥98%) and defined pKi (8.4) provide a robust benchmark for assessing novel compound selectivity and potency. The well-characterized 5-HT1A cross-reactivity (Ki = 63.1 nM) serves as a critical counter-screen parameter to evaluate off-target risks [4].

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